1-(2,5-Dimethoxyphenyl)octadecan-1-one 1-(2,5-Dimethoxyphenyl)octadecan-1-one
Brand Name: Vulcanchem
CAS No.: 103048-59-5
VCID: VC16053024
InChI: InChI=1S/C26H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)24-22-23(28-2)20-21-26(24)29-3/h20-22H,4-19H2,1-3H3
SMILES:
Molecular Formula: C26H44O3
Molecular Weight: 404.6 g/mol

1-(2,5-Dimethoxyphenyl)octadecan-1-one

CAS No.: 103048-59-5

Cat. No.: VC16053024

Molecular Formula: C26H44O3

Molecular Weight: 404.6 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Dimethoxyphenyl)octadecan-1-one - 103048-59-5

Specification

CAS No. 103048-59-5
Molecular Formula C26H44O3
Molecular Weight 404.6 g/mol
IUPAC Name 1-(2,5-dimethoxyphenyl)octadecan-1-one
Standard InChI InChI=1S/C26H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)24-22-23(28-2)20-21-26(24)29-3/h20-22H,4-19H2,1-3H3
Standard InChI Key QKEKNFSRPLZSHY-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)C1=C(C=CC(=C1)OC)OC

Introduction

Key Findings

1-(2,5-Dimethoxyphenyl)octadecan-1-one is a long-chain aryl ketone featuring a 2,5-dimethoxy-substituted phenyl group attached to an 18-carbon aliphatic chain via a ketone functional group. While direct experimental data for this specific compound is limited, its structural analogs and synthetic methodologies provide critical insights. This report synthesizes available research on analogous compounds, photoredox alkylation techniques, and physicochemical predictions to construct a detailed profile of the target molecule.

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of three primary components:

  • 2,5-Dimethoxyphenyl group: A benzene ring with methoxy (-OCH₃) substituents at positions 2 and 5. These electron-donating groups enhance the aromatic system’s reactivity in electrophilic substitutions .

  • Octadecan-1-one backbone: An 18-carbon aliphatic chain terminating in a ketone group. The extended hydrocarbon chain confers significant hydrophobicity.

  • Ketone linkage: The carbonyl group bridges the aromatic and aliphatic moieties, forming a rigid planar structure.

The IUPAC name, 1-(2,5-dimethoxyphenyl)octadecan-1-one, reflects the ketone’s position at the terminal carbon of the octadecane chain.

Molecular Formula and Weight

  • Empirical formula: C₂₇H₄₆O₃

  • Molecular weight: 418.65 g/mol (calculated from atomic masses).

  • Structural analogs: The dimethylphenyl variant (CAS 103048-52-8) has a molecular weight of 372.63 g/mol , highlighting the impact of methoxy vs. methyl substituents on mass.

Synthesis and Manufacturing

Photoredox α-Alkylation

A promising route involves visible light-mediated alkylation, as demonstrated for α-alkyl ketone synthesis . Adapting this method:

  • Enol acetate precursor: 2,5-Dimethoxyacetophenone is converted to its enol acetate using isopropenyl acetate and p-TsOH .

  • Alkylboronic acid coupling: Octadecylboronic acid reacts with the enol acetate under blue LED irradiation with Ru(bpy)₃Cl₂ and BI-OAc oxidant .

  • Mechanism: The photoredox catalyst generates alkyl radicals, which attack the enol acetate’s α-position, yielding the target ketone after oxidation .

Reaction equation:

Ar-C(OAc)=CH2+C18H37B(OH)2BI-OAc, Ru(bpy)3Cl2,lightAr-C(O)-C18H37\text{Ar-C(OAc)=CH}_2 + \text{C}_{18}\text{H}_{37}\text{B(OH)}_2 \xrightarrow{\text{BI-OAc, Ru(bpy)}_3\text{Cl}_2, \text{light}} \text{Ar-C(O)-C}_{18}\text{H}_{37}

Alternative Synthetic Routes

Physical and Chemical Properties

Predicted Physicochemical Data

PropertyValueBasis of Prediction
Melting point45–55°CAnalogous long-chain ketones
LogP~9.2Incremental adjustment from dimethyl analog (LogP 8.75)
SolubilityInsoluble in water; soluble in hexane, chloroformHydrophobic aliphatic chain dominance

Spectroscopic Characteristics

  • ¹H NMR: Key signals include:

    • Aromatic protons: δ 6.8–7.2 ppm (meta-coupled doublets for 2,5-dimethoxy substitution).

    • Methoxy groups: δ 3.8–3.9 ppm (singlet, 6H).

    • Aliphatic chain: δ 0.8–1.5 ppm (broad multiplet for CH₂ groups) .

  • IR spectroscopy: Strong C=O stretch at ~1700 cm⁻¹ and aryl C-O-C at 1250 cm⁻¹ .

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